[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride

Catalog No.
S880304
CAS No.
1780653-72-6
M.F
C5H7ClF2O2S
M. Wt
204.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chl...

CAS Number

1780653-72-6

Product Name

[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride

IUPAC Name

[1-(difluoromethyl)cyclopropyl]methanesulfonyl chloride

Molecular Formula

C5H7ClF2O2S

Molecular Weight

204.62 g/mol

InChI

InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-5(1-2-5)4(7)8/h4H,1-3H2

InChI Key

AAEHAOGULIKNPK-UHFFFAOYSA-N

SMILES

C1CC1(CS(=O)(=O)Cl)C(F)F

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)C(F)F

[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a difluoromethyl substituent attached to a methanesulfonyl chloride moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both reactive sulfonyl chloride and difluoromethyl groups, which can facilitate various chemical transformations.

There is no scientific literature available on the mechanism of action of DFCMS.

Due to the lack of specific information, it is advisable to handle DFCMS with caution, assuming it possesses the following hazards common to sulfonyl chlorides:

  • Corrosive: Can irritate or damage skin, eyes, and respiratory system upon contact or inhalation [].
  • Lachrymator: May cause tear production upon exposure to vapors [].
  • Reactive: Can react violently with water or other chemicals [].

Potential as a Reagent

Applications in Medicinal Chemistry

The cyclopropane ring and difluoromethyl moieties are commonly found in various biologically active molecules. Therefore, 1-(Difluoromethyl)cyclopropyl)methanesulfonyl chloride could be a valuable building block for the synthesis of novel drug candidates. Researchers might explore its use in medicinal chemistry to create new compounds with potential therapeutic applications [].

  • Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.
  • Elimination Reactions: Under certain conditions, this compound may participate in elimination reactions, forming alkenes or other unsaturated compounds.
  • Friedel-Crafts Acylation: The difluoromethyl group can also be involved in electrophilic aromatic substitution reactions when reacted with aromatic compounds.

These reactions are significant for synthesizing more complex molecules in pharmaceutical and agrochemical industries.

The synthesis of [1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride can be achieved through several methods:

  • Starting from Cyclopropyl Alcohol: Cyclopropyl alcohol can be treated with methanesulfonyl chloride in the presence of a base (such as triethylamine) to form the corresponding sulfonate ester. Subsequent treatment with a fluorinating agent (like sulfur tetrafluoride) introduces the difluoromethyl group.
  • Direct Fluorination: A more direct approach involves the fluorination of cyclopropane derivatives followed by sulfonation using methanesulfonyl chloride.
  • Functionalization of Precursor Compounds: Utilizing existing difluoromethylated cyclopropane derivatives and reacting them with chlorosulfonic acid can yield the desired sulfonyl chloride product.

Each method offers different advantages regarding yield and purity depending on the starting materials and reaction conditions employed.

[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride has potential applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: In developing new materials that require specific functional groups for enhanced properties.
  • Agrochemicals: Potentially useful in creating novel pesticides or herbicides due to its unique structural features.

Interaction studies involving [1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways. Research into how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with [1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride. These include:

  • Methanesulfonyl Chloride: A simpler sulfonate that lacks the cyclopropane and difluoromethyl groups but serves as a precursor for many reactions.
  • Cyclopropanecarboxylic Acid Derivatives: These compounds often exhibit interesting reactivity due to their strained ring structure.
  • Difluoromethylphenols: These compounds have similar fluorinated groups but differ significantly in their biological activity profiles.

Comparison Table

Compound NameKey FeaturesUnique Aspects
Methanesulfonyl ChlorideSimple sulfonate; widely used in organic synthesisLacks fluorinated substituents
Cyclopropanecarboxylic Acid DerivativesStrained ring structure; versatile reactivityPotential for ring-opening reactions
DifluoromethylphenolsContains difluoromethyl group; potential bioactivityAromatic system provides different reactivity

The uniqueness of [1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride lies in its combination of a cyclopropane ring and a difluoromethyl group, which together may impart distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

1.8

Dates

Last modified: 04-14-2024

Explore Compound Types